molecular formula C16H16N2O2 B3893102 N-[4-(propanoylamino)phenyl]benzamide CAS No. 35572-81-7

N-[4-(propanoylamino)phenyl]benzamide

Cat. No.: B3893102
CAS No.: 35572-81-7
M. Wt: 268.31 g/mol
InChI Key: WLVQHPOJKKUNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(propanoylamino)phenyl]benzamide: is an organic compound with the molecular formula C16H15N3O2 It is a derivative of benzamide, characterized by the presence of a propanoylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound generally follows the acylation route due to its simplicity and high yield. The process involves large-scale acylation reactions in reactors, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-[4-(propanoylamino)phenyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. It has shown promise in preclinical studies for inhibiting certain enzymes and pathways involved in disease progression .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism by which N-[4-(propanoylamino)phenyl]benzamide exerts its effects involves the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators . Additionally, it can interfere with cell signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

  • N-(4-(phenylamino)phenyl)benzamide
  • N-(4-(quinazolin-2-yl)phenyl)benzamide
  • 4-ethyl-N-[4-(propanoylamino)phenyl]benzamide

Comparison: N-[4-(propanoylamino)phenyl]benzamide is unique due to its specific propanoylamino group, which imparts distinct chemical and biological properties. Compared to N-(4-(phenylamino)phenyl)benzamide, it has different reactivity and potential applications in medicinal chemistry. The presence of the propanoylamino group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development.

Properties

IUPAC Name

N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-15(19)17-13-8-10-14(11-9-13)18-16(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVQHPOJKKUNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271284
Record name N-[4-[(1-Oxopropyl)amino]phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35572-81-7
Record name N-[4-[(1-Oxopropyl)amino]phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35572-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(1-Oxopropyl)amino]phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(propanoylamino)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(propanoylamino)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(propanoylamino)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(propanoylamino)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(propanoylamino)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(propanoylamino)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.